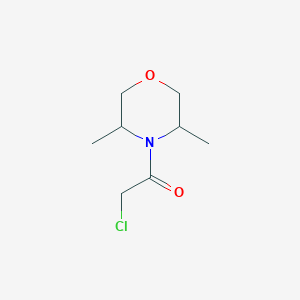
2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one is a chemical compound with a molecular formula of C8H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and contains a chloroacetyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one typically involves the reaction of 3,5-dimethylmorpholine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids such as cysteine, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular functions and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
- 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one is unique due to the specific positioning of the dimethyl groups on the morpholine ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in biological activity and chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-chloro-1-(3,5-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-12-5-7(2)10(6)8(11)3-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
QGFMONRBJWQXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















